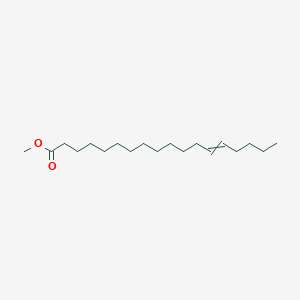
(+)-Austrodoral
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Austrodoral is a naturally occurring sesquiterpene compound known for its unique chemical structure and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Austrodoral typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the sesquiterpene structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic production using optimized chemical processes. The extraction process usually includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(+)-Austrodoral undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
科学的研究の応用
(+)-Austrodoral has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules and as a model compound for studying sesquiterpene chemistry.
Biology: Research has shown that this compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is also used in the fragrance and flavor industry due to its unique aroma and taste properties.
作用機序
The mechanism of action of (+)-Austrodoral involves its interaction with specific molecular targets and pathways within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial cell membranes.
類似化合物との比較
(+)-Austrodoral can be compared with other similar sesquiterpene compounds, such as:
(-)-Austrodoral: The enantiomer of this compound, which may exhibit different biological activities and properties.
Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
Humulene: A sesquiterpene found in hops, known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits compared to these similar compounds.
特性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carbaldehyde |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-14(4)11(12)6-9-13(14,3)10-15/h10-11H,5-9H2,1-4H3/t11-,13-,14-/m0/s1 |
InChIキー |
CNTXEQHESHSVFZ-UBHSHLNASA-N |
異性体SMILES |
C[C@]1(CC[C@@H]2[C@@]1(CCCC2(C)C)C)C=O |
正規SMILES |
CC1(CCCC2(C1CCC2(C)C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)


![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)

![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
